Regio‑specific Resistance to Sulfation Compared with 3‑DM‑Mofezolac
4‑DM‑mofezolac is uniquely resistant to sulfoconjugation at the 4‑(4‑hydroxyphenyl) position, whereas its regioisomer 3‑DM‑mofezolac is extensively sulfated. This metabolic distinction was directly demonstrated in rat and other animal models [REFS‑1].
| Evidence Dimension | Sulfate conjugation extent of the free phenolic –OH group |
|---|---|
| Target Compound Data | 4‑(4‑hydroxyphenyl) hydroxyl group shows minimal sulfate conjugate formation (qualitative observation: “hardly any sulfate conjugate was produced”) |
| Comparator Or Baseline | 3‑DM‑mofezolac (CAS 112453‑43‑7): readily forms 3‑DM‑mofezolac‑sulfate as a major metabolite |
| Quantified Difference | Qualitative: distinct metabolic pathway; 3‑DM‑mofezolac‑sulfate is a dominant metabolite while 4‑DM‑mofezolac‑sulfate is essentially absent |
| Conditions | In vivo rat, mouse, monkey, and dog; in vitro hepatic sulfotransferase assays [REFS‑1] |
Why This Matters
This regio‑specific metabolic fate enables selective LC‑MS/MS quantification of 4‑DM‑mofezolac without interference from the major sulfated metabolite that complicates 3‑DM‑mofezolac analysis.
- [1] Pharmacokinetic Studies of Mofezolac (III): Differences of Metabolic Pathways brought by Animal Differences. Drug Metab. Pharmacokinet. 1990, 5 (3), 429–438. View Source
